molecular formula C16H18BrN3O2 B069891 H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH CAS No. 188818-21-5

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH

Cat. No.: B069891
CAS No.: 188818-21-5
M. Wt: 364.24 g/mol
InChI Key: OYFOAUSDNKKPFW-UHFFFAOYSA-N
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Description

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The bromination and subsequent functionalization with the propan-2-yloxypropyl group are achieved through standard organic synthesis techniques, such as nucleophilic substitution and protection-deprotection strategies . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH undergoes various chemical reactions, including:

Scientific Research Applications

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interfere with viral replication by targeting viral enzymes . The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

H-Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe-OH can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which can be fine-tuned for targeted applications.

Properties

IUPAC Name

8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O2/c1-10(2)22-7-3-6-20-9-18-14-12-8-11(17)4-5-13(12)19-15(14)16(20)21/h4-5,8-10,19H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFOAUSDNKKPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCN1C=NC2=C(C1=O)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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